Cyclocondensation with Hydrazines: Yield Advantage in Regadenoson Synthesis
In the synthesis of the A2A adenosine receptor agonist Regadenoson, the cyclocondensation of 2-hydrazinoadenine with ethyl 2-formyl-3-oxopropanoate is a critical step for constructing the pyrazole core. An optimized process using this compound achieved an overall yield of 47.2% with a final product purity of 99.0%, compared to a previously reported total yield of approximately 43% [1]. While the 43% baseline also utilized the same compound, the 4.2 percentage point yield improvement underscores the importance of precise reaction condition optimization around this specific intermediate.
| Evidence Dimension | Overall synthetic yield to Regadenoson |
|---|---|
| Target Compound Data | 47.2% overall yield |
| Comparator Or Baseline | Reported baseline yield: ~43% |
| Quantified Difference | +4.2 percentage points |
| Conditions | Cyclization with 2-hydrazinoadenine followed by methylamination and deprotection |
Why This Matters
This yield differential directly impacts cost of goods in commercial pharmaceutical manufacturing, justifying process optimization efforts specific to this intermediate.
- [1] Liu, W., Luo, J., & Zhang, Z. (2016). Total synthesis of regadenoson. Shanghai Medical & Pharmaceutical Journal, 37(3), 73-75. View Source
